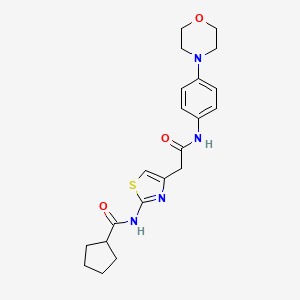
N-(4-(2-((4-Morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C21H26N4O3S and its molecular weight is 414.52. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor-Aktivität
Die Verbindung zeigt vielversprechende Antitumor-Eigenschaften. Forscher haben verschiedene heterocyclische Derivate davon synthetisiert, darunter Thiophen-, Thiazol-, Pyrazol-, Pyridin-, Pyrimidin- und Cumarinringe . In-vitro-Screenings gegen drei menschliche Krebszelllinien – Brustadenokarzinom (MCF-7), nicht-kleinzelliges Lungenkarzinom (NCI-H460) und ZNS-Krebs (SF-268) – zeigten hohe inhibitorische Wirkungen. Die Einfachheit der Syntheseverfahren, Eintopf-Reaktionen und milden Reaktionsbedingungen machen die Verbindung wertvoll für weitere biologische Untersuchungen.
Anti-inflammatorische Aktivität
Obwohl nicht explizit für diese Verbindung erwähnt, haben verwandte Derivate anti-inflammatorische Aktivität gezeigt. Zum Beispiel zeigten neu synthetisierte Pyrazolin-Derivate anti-inflammatorische Wirkungen . Weitere Erkundungen in dieser Richtung könnten sich lohnen.
Neuartige Schiff'sche Basensynthese
Obwohl nicht direkt mit der Verbindung verwandt, wurde eine neuartige Schiff'sche Base, (E)-1-(((3-Fluor-4-morpholinophenyl)imino)methyl)naphthalen-2-ol, synthetisiert und mittels UV-Vis-, IR-, Massenspektroskopie und NMR-spektroskopischen Methoden charakterisiert . Dies unterstreicht das Potenzial für vielfältige chemische Umwandlungen, die ähnliche Einheiten beinhalten.
Wirkmechanismus
Target of Action
The compound, also known as N-[4-({[4-(morpholin-4-yl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]cyclopentanecarboxamide, primarily targets the Cholesteryl Ester Transfer Protein (CETP) . CETP plays a crucial role in the reverse cholesteryl transfer (RCT) process, which is essential for cardiovascular health .
Mode of Action
The compound interacts with CETP, inhibiting its activity . This inhibition disrupts the RCT process, leading to changes in the levels of low-density lipoprotein cholesterol (LDL-C) and high-density lipoprotein cholesterol (HDL-C) in the body .
Biochemical Pathways
The compound affects the RCT pathway by inhibiting CETP . This leads to a decrease in LDL-C levels and an increase in HDL-C levels . These changes can have downstream effects on cardiovascular health, as high LDL-C levels and low HDL-C levels are associated with an increased risk of cardiovascular disease .
Result of Action
The inhibition of CETP by the compound leads to changes in cholesterol levels in the body . This can result in a decreased risk of cardiovascular disease . Additionally, the compound may have other molecular and cellular effects due to its interaction with CETP .
Biochemische Analyse
Biochemical Properties
N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cholesteryl ester transfer protein (CETP), where the compound acts as an inhibitor . This interaction is significant because CETP is involved in the reverse cholesteryl transfer process, which is crucial for maintaining cholesterol homeostasis in the body. The inhibition of CETP by N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide can potentially lead to increased levels of high-density lipoprotein (HDL) cholesterol, thereby reducing the risk of cardiovascular diseases .
Cellular Effects
N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide has been shown to exert various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the activity of certain kinases and transcription factors, leading to changes in the expression of genes involved in lipid metabolism and inflammatory responses . Additionally, N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide can alter cellular metabolism by affecting the uptake and utilization of lipids and glucose, which can have implications for metabolic diseases such as diabetes and obesity .
Molecular Mechanism
The molecular mechanism of action of N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide involves several key interactions at the molecular level. The compound binds to specific sites on target enzymes and proteins, leading to inhibition or activation of their activity. For example, its binding to CETP results in the inhibition of CETP activity, thereby preventing the transfer of cholesteryl esters between lipoproteins . This binding interaction is facilitated by the unique structure of the compound, which allows it to fit into the active site of CETP and block its function. Additionally, N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide can modulate the activity of other enzymes involved in lipid metabolism, further contributing to its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific cellular context. In vitro studies have shown that prolonged exposure to the compound can lead to sustained changes in gene expression and cellular metabolism, which may have implications for its therapeutic use . In vivo studies have also indicated that the compound can have lasting effects on lipid levels and inflammatory responses, further highlighting its potential as a therapeutic agent .
Dosage Effects in Animal Models
The effects of N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide in animal models have been shown to vary with different dosages. At lower doses, the compound exhibits beneficial effects on lipid metabolism and inflammatory responses, with minimal adverse effects . At higher doses, the compound can induce toxic effects, including liver toxicity and alterations in kidney function . These dosage-dependent effects highlight the importance of careful dose optimization in the development of therapeutic applications for the compound. Additionally, threshold effects have been observed, where the compound exhibits significant biochemical and cellular effects only above a certain dosage level .
Metabolic Pathways
N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is involved in several metabolic pathways, particularly those related to lipid metabolism. The compound interacts with enzymes such as CETP and other lipid-modifying enzymes, influencing the flux of lipids and the levels of various metabolites . These interactions can lead to changes in the levels of cholesterol, triglycerides, and other lipids in the body, which can have significant implications for metabolic health . Additionally, the compound may affect the activity of cofactors involved in lipid metabolism, further modulating its biochemical effects .
Transport and Distribution
The transport and distribution of N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . Within the cells, it can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects . The distribution of the compound within tissues can also vary, with higher concentrations observed in lipid-rich tissues such as the liver and adipose tissue .
Subcellular Localization
The subcellular localization of N-(4-(2-((4-morpholinophenyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is critical for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For example, the presence of a morpholinophenyl group in the compound’s structure may facilitate its localization to the endoplasmic reticulum, where it can interact with lipid-modifying enzymes . Additionally, the compound may undergo post-translational modifications, such as phosphorylation, which can influence its activity and interactions with other biomolecules .
Eigenschaften
IUPAC Name |
N-[4-[2-(4-morpholin-4-ylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3S/c26-19(22-16-5-7-18(8-6-16)25-9-11-28-12-10-25)13-17-14-29-21(23-17)24-20(27)15-3-1-2-4-15/h5-8,14-15H,1-4,9-13H2,(H,22,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSDAWDGKGMBHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2501096.png)
![5-[(4-fluorophenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2501097.png)
![4-[(E)-2-(2-fluorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2501100.png)

![1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2501104.png)
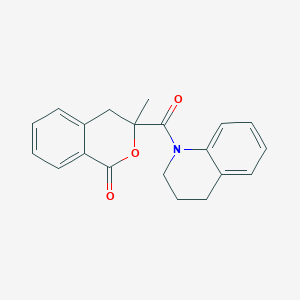
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2501106.png)
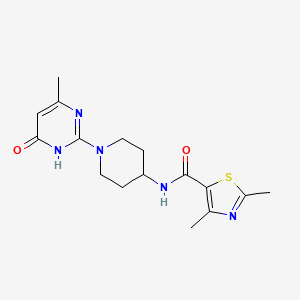
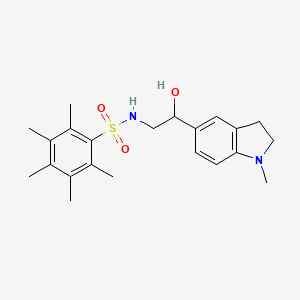
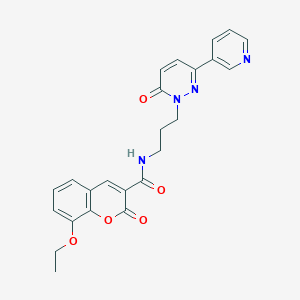
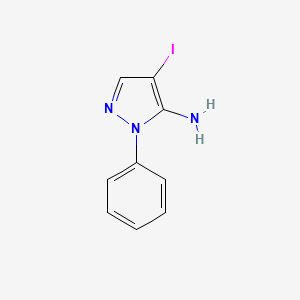
![methyl 3-({[(4E)-3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)thiophene-2-carboxylate](/img/structure/B2501116.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2501117.png)
![2-({6-[(4-chlorophenyl)methyl]-2-ethyl-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2501119.png)
